molecular formula C8H12ClN3OS B1520885 N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride CAS No. 1078163-00-4

N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride

Cat. No. B1520885
M. Wt: 233.72 g/mol
InChI Key: LACUEEOLQDNDDC-UHFFFAOYSA-N
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Description

“N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H11N3OS•HCl and a molecular weight of 233.72 .

Physical and Chemical Properties

This compound is a powder at room temperature . Its IUPAC name is N-(1,3-thiazol-2-yl)-2-pyrrolidinecarboxamide hydrochloride . The InChI code for this compound is 1S/C8H11N3OS.ClH/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8;/h4-6,9H,1-3H2,(H,10,11,12);1H .

Scientific Research Applications

Proteomics Research

N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride: is utilized in proteomics research as a biochemical tool . Its molecular structure allows it to interact with proteins, which can be useful for studying protein expression, function, and structure. This compound’s role in proteomics can lead to insights into cellular processes and the development of new therapeutic strategies.

Medicinal Chemistry

Thiazole derivatives, including N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride , have been extensively studied for their medicinal properties . They exhibit a range of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects. This makes them valuable in the design and synthesis of new drug molecules with potential for treating various diseases.

Agricultural Chemistry

In agriculture, thiazole compounds are explored for their potential use as agrochemicals . They may serve as building blocks for developing new pesticides or herbicides, contributing to the protection of crops and enhancement of agricultural productivity.

Biotechnology

The compound’s reactivity and stability make it a candidate for biotechnological applications . It could be involved in the synthesis of biologically active molecules or serve as a precursor in the production of compounds with specific functions in biotechnological processes.

Material Science

Thiazole derivatives are known for their applications in material science, particularly in the creation of novel materials with specific properties . N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride could be used in the development of new polymers, coatings, or other materials that require the unique chemical features provided by the thiazole moiety.

Environmental Science

Research into thiazole compounds also extends to environmental science, where they may be used in the development of chemicals that can help in pollution control or serve as indicators for environmental monitoring .

Analytical Chemistry

In analytical chemistry, N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride can be employed as a standard or reagent in various chemical analyses . Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in qualitative and quantitative analyses.

Industrial Applications

The compound’s versatility is also evident in its industrial applications. It can be used in the synthesis of other chemicals or as an intermediate in manufacturing processes . Its role in industrial chemistry underscores the importance of thiazole derivatives in various production sectors.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS.ClH/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8;/h4-6,9H,1-3H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACUEEOLQDNDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-thiazol-2-ylpyrrolidine-2-carboxamide hydrochloride

CAS RN

1078163-00-4
Record name 2-Pyrrolidinecarboxamide, N-2-thiazolyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078163-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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